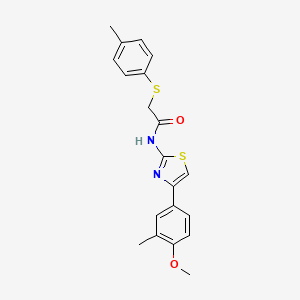

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Description

"N-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide" is a thiazole-based acetamide derivative characterized by a 4-methoxy-3-methylphenyl-substituted thiazole core and a p-tolylthioacetamide side chain. Thiazole-acetamide compounds are frequently explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities, as seen in and .

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-13-4-7-16(8-5-13)25-12-19(23)22-20-21-17(11-26-20)15-6-9-18(24-3)14(2)10-15/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHYBNSQKIPAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Key Insights:

Structural Modifications and Bioactivity :

- The coumarin-linked analog () demonstrates how replacing the methoxy-methylphenyl group with a coumarin system shifts activity toward α-glucosidase inhibition, likely due to enhanced π-π stacking with enzyme active sites .

- Piperazine-containing derivatives () exhibit anti-inflammatory properties, suggesting that nitrogen-rich substituents like piperazine improve solubility and MMP-binding affinity compared to the thioether group in the target compound .

- Simpler thiazole-acetamides () show that methyl or halogen substituents on the phenyl ring correlate with antibacterial potency, implying the target compound’s methoxy and methyl groups may optimize antimicrobial activity .

Synthetic Pathways :

- The target compound’s p-tolylthio group could be introduced via thiol-ene "click" chemistry, as seen in , where triazole-acetamides are synthesized using azide-alkyne cycloaddition .

- Coumarin-thiazole analogs () are synthesized via refluxing chloroacetamide intermediates with amines, a method adaptable to the target compound’s synthesis .

Physical and Spectral Properties :

- Melting points for thiazole-acetamides range widely: coumarin derivatives (206–220°C, ) vs. simpler analogs (147–207°C, ). The target compound’s bulky substituents may elevate its melting point .

- IR and NMR data (e.g., : δ 11.86 ppm for thiazole NH; 1715 cm⁻¹ for carbonyl) provide reference benchmarks for validating the target compound’s structure .

Biological Performance: Antimicrobial thiazole derivatives () highlight that electron-withdrawing groups (e.g., Cl, NO₂) enhance activity, but the target compound’s methoxy and methyl groups may balance lipophilicity and target binding . Excluded benzimidazole-thiazole analogs () underscore that minor changes (e.g., replacing benzimidazole with p-tolylthio) can shift applications from local anesthesia to other therapeutic areas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.